

Determining the Molecular Weight and Formula of Iturin A2: A Technical Guide

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Compound of Interest

Compound Name: *Iturin A2*

Cat. No.: *B15392490*

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This technical guide provides an in-depth overview of the methodologies used to determine the molecular weight and chemical formula of **Iturin A2**, a cyclic lipopeptide with significant antifungal and potential therapeutic properties. The following sections detail the key molecular properties, experimental protocols for characterization, and the mechanism of action of this important biomolecule.

Molecular Properties of Iturin A2

Iturin A2 is a member of the iturin family of cyclic lipopeptides produced by various strains of *Bacillus subtilis*. Its structure consists of a heptapeptide ring linked to a β -amino fatty acid side chain. The precise molecular formula and weight are critical for its identification, characterization, and synthesis.

Property	Value	Source(s)
Molecular Formula	C48H74N12O14	[1][2]
Molecular Weight (Da)	1043.2	[1][2]
Monoisotopic Mass (Da)	1042.54474508	
Synonyms	C14 Iturin	[1][2]

Experimental Protocols for Characterization

The determination of the molecular weight and formula of **Iturin A2** involves a multi-step process encompassing production, purification, and analysis. The following sections outline the typical experimental methodologies employed.

Production and Extraction of Iturin A2

Iturin A2 is typically produced via fermentation of a selected *Bacillus subtilis* strain. The crude lipopeptide is then extracted from the fermentation broth.

Protocol: Acid Precipitation and Solvent Extraction

- **Acidification:** The pH of the cell-free fermentation supernatant is adjusted to 2.0 using a strong acid (e.g., HCl). This causes the precipitation of the lipopeptides.
- **Incubation:** The acidified supernatant is incubated at a low temperature (e.g., 4°C) for several hours to ensure complete precipitation.
- **Centrifugation:** The precipitate is collected by centrifugation.
- **Extraction:** The collected precipitate is extracted with an organic solvent, such as methanol or a chloroform/methanol mixture, to dissolve the **Iturin A2**.
- **Solvent Evaporation:** The organic solvent is removed under vacuum to yield the crude **Iturin A2** extract.

Purification by High-Performance Liquid Chromatography (HPLC)

The crude extract is a mixture of different lipopeptides. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying **Iturin A2**.

Protocol: RP-HPLC Purification

- **Column:** A C18 reversed-phase column is typically used.

- **Mobile Phase:** A gradient of acetonitrile and water, often with a modifier like ammonium acetate, is employed. A common mobile phase composition is an isocratic elution with a mixture of acetonitrile and 10 mM ammonium acetate (e.g., 40:60 v/v)[3].
- **Detection:** The elution of **Iturin A2** is monitored using a UV detector, typically at a wavelength of 205 nm or 260 nm[3].
- **Fraction Collection:** The fraction corresponding to the **Iturin A2** peak is collected for further analysis.

Molecular Weight and Formula Determination

Mass Spectrometry (MS)

Mass spectrometry is the primary technique for determining the precise molecular weight of **Iturin A2**. Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used.

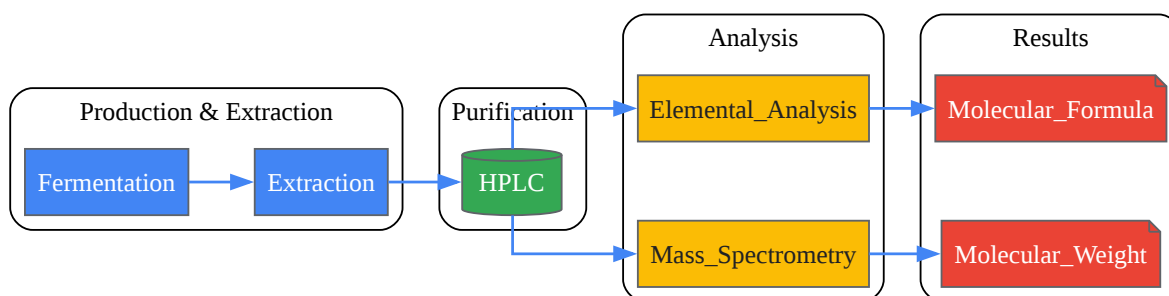
- **Electrospray Ionization (ESI-MS):** This technique is well-suited for analyzing polar molecules like peptides. The purified **Iturin A2** solution is infused into the ESI source, where it is ionized. The mass-to-charge ratio (m/z) of the resulting ions is then measured by the mass analyzer. High-resolution mass spectrometry can provide a highly accurate mass measurement, which can be used to deduce the elemental composition and thus the molecular formula.
- **MALDI-Time of Flight (MALDI-TOF-MS):** In this method, the purified **Iturin A2** is co-crystallized with a matrix on a target plate. The sample is then irradiated with a laser, causing desorption and ionization. The time it takes for the ions to travel through a flight tube to the detector is proportional to their m/z , allowing for the determination of the molecular weight.

Elemental Analysis

While modern mass spectrometry can often predict the elemental composition with high accuracy, classical elemental analysis can be used for confirmation. This method involves the combustion of a pure sample of **Iturin A2** and the precise measurement of the resulting amounts of carbon dioxide, water, and nitrogen gas, from which the percentages of carbon, hydrogen, and nitrogen in the original sample can be calculated.

Visualizing the Experimental Workflow

The overall process for the determination of **Iturin A2**'s molecular properties can be visualized as a sequential workflow.

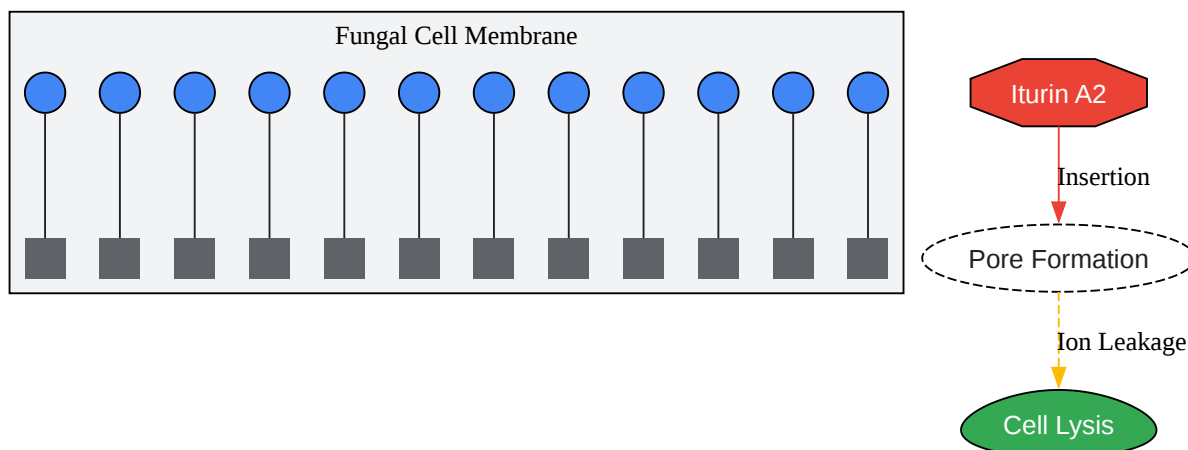


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A flowchart of the experimental workflow for **Iturin A2** characterization.

Mechanism of Action: Membrane Disruption

The antifungal activity of **Iturin A2** is primarily attributed to its ability to disrupt the integrity of fungal cell membranes. This is not a classical signaling pathway but rather a physical interaction that leads to cell death. The amphiphilic nature of **Iturin A2**, with its hydrophobic fatty acid tail and hydrophilic peptide ring, facilitates its insertion into the lipid bilayer of the fungal membrane.



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The mechanism of action of **Iturin A2**, involving membrane insertion and pore formation.

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